

# Talabostat mesylate mechanism of action

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## Compound Focus: Talabostat mesylate

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## Core Mechanism of Action

**Talabostat mesylate** (also known as Val-boroPro or PT-100) exerts its effects through two primary, interconnected mechanisms:

- **Inhibition of Dipeptidyl Peptidases (DPPs):** Talabostat is an orally active, competitive inhibitor of several post-proline cleaving serine proteases [1] [2]. It competitively binds to the catalytic site of these enzymes, with a high affinity notably due to a complex formed between a serine residue in the enzyme's active site (e.g., Ser624 in FAP) and the boron atom within the talabostat molecule [1].
- **Induction of an Antitumor Immune Response:** By an independent mechanism, talabostat stimulates the upregulation of cytokines and chemokines in lymphoid organs and the tumor mass [3] [1]. This engenders a tumor-specific host immune response, involving both the innate and adaptive immune systems [3] [1].

The table below summarizes the key enzymes inhibited by Talabostat and their roles:

Target Enzyme	Inhibition IC50 (Ki)	Biological Role and Consequence of Inhibition	
<b>DPP4 (CD26)</b>   IC <sub>50</sub> < 4 nM [4]   Ki = 0.18 nM [4]   A cell-surface immunoregulatory protease; inhibition may contribute to immune modulation [3].	<b>DPP8</b>   IC <sub>50</sub> = 4 nM [4]   Ki = 1.5 nM [4]   Cytosolic protease; inhibition, along with DPP9, is linked to activation of the NLRP1 and CARD8 inflammasomes, leading to pyroptosis [2].	<b>DPP9</b>   IC <sub>50</sub> = 11 nM [4]   Ki = 0.76 nM [4]   Cytosolic protease; its inhibition is a key trigger for inflammasome activation and pyroptosis [2].	<b>FAP</b>   IC <sub>50</sub> = 560 nM [4]   A tumor-associated

serine protease; inhibition may impact tumor growth and invasion [3] [5]. || **QPP** |  $IC_{50} = 310 \text{ nM}$  [4] | Quiescent cell proline dipeptidase; function related to inhibition is an area of research. |

## Detailed Mechanisms and Experimental Evidence

### Mechanism 1: Enzymatic Inhibition and Direct Antitumor Effects

Talabostat's inhibition of Fibroblast Activation Protein (FAP) is a key aspect of its direct antitumor activity. FAP is highly expressed on cancer-associated fibroblasts (CAFs) in the tumor microenvironment and promotes tumor growth and invasion [5] [1].

- **In Vitro Evidence:** In studies using human breast cancer cell lines (WTY-1 and WTY-6) that express high levels of wild-type and active FAP, Talabostat at a concentration of  $10 \mu\text{M}$  significantly inhibited FAP activity. In contrast, it showed no effect in MDA-MB-231 cells that do not express FAP, indicating target-specific activity [5].
- **In Vivo Evidence:** In SCID mice bearing human breast cancer cell lines (WTY-1, WTY-6, and MDA-MB-435), oral administration of Talabostat at  $1.3 \text{ mg/kg}$  once per day slightly slowed tumor growth. In mice with MDA-MB-435 cells, it delayed the production of measurable tumors by nearly 12 days, although this result was not statistically significant [5].

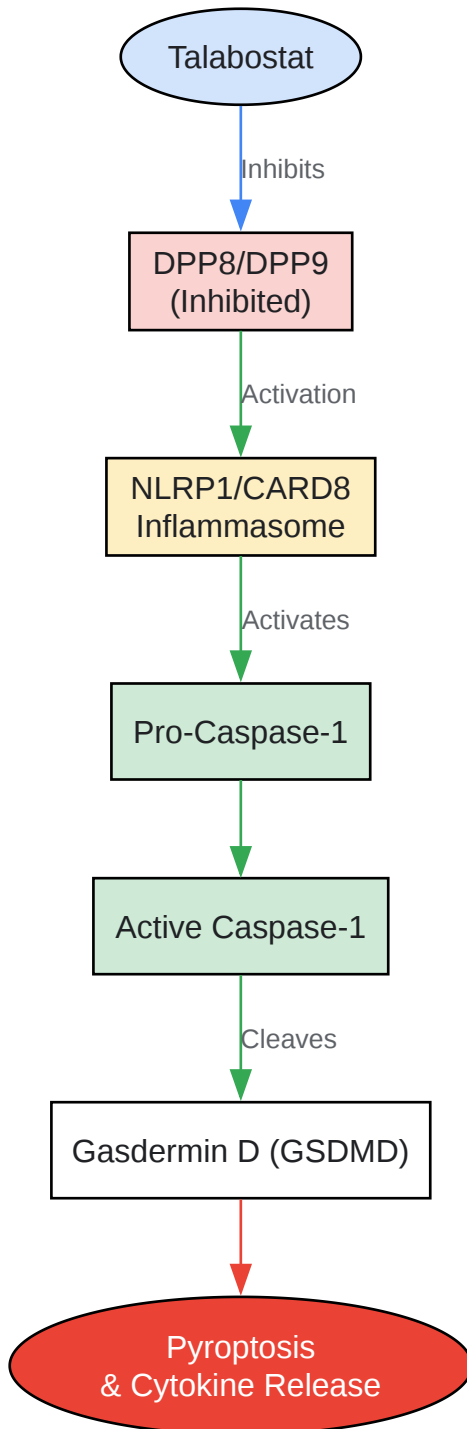
### Mechanism 2: Immunomodulation via Inflammasome Activation

A pivotal discovery is that Talabostat's inhibition of the cytosolic enzymes DPP8 and DPP9 triggers pyroptosis, a form of inflammatory programmed cell death [2]. This occurs through the activation of specific inflammasome sensors.

- **Key In Vitro Protocol (DPP8/9 Inhibition and Pyroptosis):**
  - **Cell Line:** THP-1 (human monocytic cell line) [2].
  - **Treatment:** Cells are treated with Talabostat (e.g.,  $2 \mu\text{M}$  for 16 hours) [4].
  - **Mechanism Investigation:**
    - DPP9 forms a multi-protein complex with the FIIND domains of inflammasome sensors like NLRP1 and CARD8, which restrains their activation [2].
    - Talabostat inhibits DPP8/9 enzymatic activity, disrupting this complex and leading to the release and auto-activation of the C-terminal fragment of NLRP1 or CARD8 [2].
    - This activation triggers the cleavage of pro-caspase-1 into its active form.

- Active caspase-1 then cleaves gasdermin D (GSDMD) and pro-inflammatory cytokines like IL-1 $\beta$ , leading to pyroptotic cell death [2].
- **Genetic Evidence:** Knockout of *DPP9* (and to a lesser extent *DPP8*) in THP-1 cells induces pyroptosis, while knockout of both renders cells resistant to Talabostat-induced death. Similarly, knockout of *CARD8* or *NLRP1* (in specific cell types) abolishes this form of cell death [2].

The following diagram illustrates this immunomodulatory pathway:



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*Talabostat-induced pyroptosis pathway via DPP8/9 inhibition.*

- **In Vivo Immune and Antitumor Effects:** In mouse models (e.g., WEHI 164 fibrosarcoma and EL4 lymphoma), Talabostat treatment causes tumor regression and rejection [4] [2]. This is associated with an increase in mRNA expression of cytokines and chemokines that promote T-cell priming and attraction of innate immune cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs) and protective immunological memory [4] [1].

## Clinical Trial Summary

Clinical trials have evaluated Talabostat, often in combination with other agents, for various advanced cancers. The outcomes have been mixed, highlighting the complexity of its biological effects.

Clinical Trial	Combination Therapy	Key Outcomes	Reference
Phase II (Stage IV Melanoma)	Monotherapy	Evidence of antitumor activity: 2 partial responses, 1 complete response (n=31)	[1]
Phase II (Stage IIIB/IV NSCLC)	Docetaxel	2 partial responses, 1 complete response (n=42)	[1]
Phase III (Advanced NSCLC)	Docetaxel	Trial terminated due to increased mortality in the intention-to-treat group	[1]
Phase II (Metastatic Colorectal Cancer)	Monotherapy	Evidence of FAP inhibition, but minimal antitumor activity	[1]
Phase I (Healthy Volunteers)	Monotherapy	Dose-related inhibition of plasma DPP-IV activity, increased plasma IL-6 and G-CSF levels	[1]

## Conclusion and Future Perspectives

**Talabostat mesylate** is a multifaceted agent with a unique dual mechanism. Its direct antitumor effects via FAP inhibition and its potent stimulation of antitumor immunity through DPP8/9 inhibition and inflammasome activation make it a historically significant molecule for research [3] [1] [2].

However, its clinical development has been challenging, likely due to its non-selective nature, which can lead to pleiotropic and sometimes adverse effects [1]. The mixed results in clinical trials, including the termination of a Phase III study, underscore the importance of target specificity.

Future research is focused on developing **next-generation, highly specific FAP inhibitors** and other targeted modalities (like immunotoxins and CAR-T cells) to harness the potential of targeting the tumor microenvironment and innate immune pathways with greater efficacy and safety [1].

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